molecular formula C10H15N4O13P3 B102482 2'-Deoxyinosine triphosphate CAS No. 16595-02-1

2'-Deoxyinosine triphosphate

Cat. No. B102482
CAS RN: 16595-02-1
M. Wt: 492.17 g/mol
InChI Key: UFJPAQSLHAGEBL-RRKCRQDMSA-N
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Description

2’-Deoxyinosine triphosphate (dITP) is a highly stable nucleotide . It is a deoxyribonucleotide that can be incorporated into DNA by polymerases . dITP exists in all cells but the concentration is very low . It is potentially mutagenic, and the levels of these nucleotides are controlled by ITPase .


Synthesis Analysis

Five 2-substituted 2’-deoxyinosine triphosphates (dRITP) were synthesized and tested as substrates in enzymatic synthesis of minor-groove base-modified DNA . Only 2-methyl and 2-vinyl derivatives proved to be good substrates for Therminator DNA polymerase .


Molecular Structure Analysis

The molecular structure of dITP is highly conserved between species and it has a wide phylogenetic distribution from bacteria to humans . The three-dimensional structures of the complex adenosine deaminase/inhibitor have been demonstrated by computational, crystallographic, and mutagenic analysis .


Chemical Reactions Analysis

DITP may be formed by nitrosative deamination processes such as those that deaminate adenosine in DNA and RNA .


Physical And Chemical Properties Analysis

DITP is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with NaOH . The nucleotide has greater than 99% purity and is free of nuclease activities and human, and E. coli DNA .

Scientific Research Applications

Mutation Frequency Enhancement in PCR

2'-Deoxyinosine triphosphate has been identified as an effective enhancer of random mutation in PCR (Polymerase Chain Reaction). The addition of this nucleotide analog can significantly increase the frequency of mutations in DNA sequences, as demonstrated in studies involving the lacZ′ gene (Ueda et al., 1995).

Synthesis of Minor-Groove-Modified DNA

Modified derivatives of 2'-deoxyinosine triphosphate have been used in the enzymatic synthesis of minor-groove-modified DNA. This application is particularly notable in the study of DNA-protein interactions and the effects of these modifications on the restriction endonuclease cleavage of DNA (Matyasovsky & Hocek, 2019).

Role in Cellular Processes and DNA Stability

Research has shown that deoxyinosine triphosphate plays a significant role in cell growth arrest and DNA instability in mammalian cells. Its presence can induce a response dependent on certain DNA repair enzymes and the tumor suppressor protein p53, highlighting its critical role in cellular processes (Yoneshima et al., 2016).

Overcoming PCR Amplification Inhibition

The presence of deoxyinosine triphosphate (dITP) can inhibit PCR amplification by certain DNA polymerases. To overcome this, a dITP pyrophosphatase from Thermococcus onnurineus NA1 has been used to enhance PCR amplification, demonstrating the practical application of regulating dITP levels in molecular biology experiments (Kim et al., 2008).

Synthesis of Modified Oligonucleotides

2'-Deoxyinosine triphosphate is used in the chemical synthesis of modified nucleosides and their triphosphate derivatives, leading to applications in the synthesis of oligonucleotides with specific properties. This is crucial for bioconjugation, labeling, and studying DNA-protein interactions (Pochet & D'ari, 1990).

DNA Repair and Prevention of Noncanonical Nucleotide Incorporation

The RdgB protein and its homologs, which possess deoxyribonucleoside triphosphate pyrophosphohydrolase activity, show high specificity for deoxyinosine triphosphate. This indicates its role in preventing the incorporation of noncanonical nucleotides into DNA, an essential aspect of DNA repair and maintenance of genomic integrity (Burgis & Cunningham, 2006).

Research in Cellular Protection and DNA Damage

NUDT16, identified as a (deoxy)inosine diphosphatase, plays a role in protecting cells from the deleterious effects of (d)ITP, linking to its significant role in the prevention of DNA damage and promoting cellular growth (Iyama et al., 2010).

Safety And Hazards

The safety data sheet for 2’-Deoxyinosine 5’-triphosphate trisodium salt indicates that it is a synthetic compound with 95-97% purity .

Future Directions

2-Substituted 2’-deoxyinosine triphosphates (dRITP) were synthesized and tested as substrates in enzymatic synthesis of minor-groove base-modified DNA . Only 2-methyl and 2-vinyl derivatives proved to be good substrates for Therminator DNA polymerase . The DNA containing 2-vinylhypoxanthine was then further modified through thiol–ene reactions with thiols . This suggests potential future directions in the study of minor-groove modifications on cleavage of DNA by type II restriction endonucleases (REs) .

properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPAQSLHAGEBL-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95648-77-4 (tri-hydrochloride salt)
Record name 2'-Deoxyinosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10168049
Record name 2'-Deoxyinosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2'-Deoxyinosine triphosphate

CAS RN

16595-02-1
Record name dITP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16595-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyinosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyinosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxyinosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
47
Citations
A Pagano, L Kunz, A Dittmann, SDS Araújo… - Frontiers in Plant …, 2023 - frontiersin.org
… In animal cells, ITPA hydrolyses 2’-deoxyinosine triphosphate and other inosine nucleotides, preventing genotoxic damage. A proof of concept was performed by imbibing primed and …
Number of citations: 0 www.frontiersin.org
GE Wuenschell, MR Valentine… - Chemical research in …, 2002 - ACS Publications
… We have examined the incorporation of 5-hydroxy-2‘-deoxycytosine triphosphate (5-HO-dCTP) and 2‘-deoxyinosine triphosphate (dITP) by HIV-1 reverse transcriptase (HIV-1 RT) on …
Number of citations: 4 pubs.acs.org
MB Jarstfer, TR Cech - Biochemistry, 2002 - ACS Publications
… Several analogues, including 2‘-deoxyuridine triphosphate (dUTP), 2‘-deoxyinosine triphosphate (dITP), and 7-deaza-2‘-deoxyguanosine triphosphate (7-deaza-dGTP), were good …
Number of citations: 23 pubs.acs.org
ASP Gowda, J Krzeminski, S Amin, Z Suo… - Chemical research in …, 2017 - ACS Publications
… We have examined the kinetics of incorporation of 1-deaza-dATP, 7-deaza-dATP, 2′-deoxyinosine triphosphate, and 7-deaza-dGTP, analogues of dATP and dGTP in which single …
Number of citations: 4 pubs.acs.org
M Wang, Z Long, W Xue, C Peng, T Jiang… - Clinical and …, 2022 - ncbi.nlm.nih.gov
Dear Editor, Colorectal cancer (CRC) is a major cause of cancer-related mortality worldwide. 1 Shifting the detection of CRC to earlier stages via massive screening has considerably …
Number of citations: 1 www.ncbi.nlm.nih.gov
F Seela, A Röling - Nucleic acids research, 1992 - academic.oup.com
… Other 7-deazapurine derivatives such as 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP, 2) or 7-deaza-2'-deoxyinosine triphosphate (c7IdTP, 3) show also interesting properties …
Number of citations: 92 academic.oup.com
R Saladino, E Mincione, C Crestini… - Journal of the …, 1996 - ACS Publications
We describe the reaction of formamide with 2‘-deoxyadenosine and 2‘-deoxyguanosine to give imidazole ring opening by nucleophilic addition on the electrophilic C(8)-position of the …
Number of citations: 43 pubs.acs.org
V Deretic, JF Gill, AM Chakrabarty - Nucleic acids research, 1987 - academic.oup.com
… To avoid "compression" problems due to the high GC content, a twentyfold molar excess of 2'-deoxyinosine triphosphate over 2 -deoxyguanosine triphosphate was added to the deoxy/…
Number of citations: 159 academic.oup.com
VF Salau, OL Erukainure… - Journal of Pharmacy …, 2020 - academic.oup.com
… , uridine 5'-diphosphate, 2'-deoxyinosine triphosphate and cardiolipin, with concomitant … -ribose-5-phosphate, 2'-deoxyinosine triphosphate and cardiolipin, with complete depletion …
Number of citations: 3 academic.oup.com
N Abolhassani, T Iyama, D Tsuchimoto… - Nucleic acids …, 2010 - academic.oup.com
… (2-OH-dATP) and 2-OH-ATP (3,4); (ii) inosine triphosphatase encoded by ITPA gene for deaminated purine nucleoside triphosphates such as 2′-deoxyinosine triphosphate (dITP), ITP …
Number of citations: 71 academic.oup.com

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